molecular formula C9H13NO2 B3380351 4-(2-Oxopropyl)oxane-4-carbonitrile CAS No. 1909306-39-3

4-(2-Oxopropyl)oxane-4-carbonitrile

Cat. No.: B3380351
CAS No.: 1909306-39-3
M. Wt: 167.2 g/mol
InChI Key: QFZZQHDYGCTPCG-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is known for its versatile applications in scientific research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropyl)oxane-4-carbonitrile typically involves the reaction of 4-hydroxy-2-oxopropyl oxane with a cyanating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Oxopropyl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopropyl)tetrahydro-2H-pyran-4-carbonitrile
  • 2H-Pyran-4-carbonitrile, tetrahydro-4-(2-oxopropyl)-

Uniqueness

4-(2-Oxopropyl)oxane-4-carbonitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4-(2-oxopropyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-8(11)6-9(7-10)2-4-12-5-3-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZZQHDYGCTPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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